molecular formula C13H13NO5 B15162623 5-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)pentaneperoxoic acid CAS No. 179639-14-6

5-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)pentaneperoxoic acid

Cat. No.: B15162623
CAS No.: 179639-14-6
M. Wt: 263.25 g/mol
InChI Key: SVGUGZJLQICWLU-UHFFFAOYSA-N
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Description

5-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)pentaneperoxoic acid is a complex organic compound known for its unique structural features and diverse applications in various scientific fields. This compound is characterized by the presence of a dioxoisoindoline moiety linked to a pentaneperoxoic acid chain, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)pentaneperoxoic acid typically involves the reaction of phthalimide derivatives with appropriate alkylating agents under controlled conditions. One common method includes the reaction of phthalimide with glycine methyl ester in the presence of a base to form the intermediate, which is then further reacted with a peroxoic acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and characterization using techniques like NMR and mass spectrometry to confirm the structure and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)pentaneperoxoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracetic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions typically produce reduced forms of the compound .

Scientific Research Applications

5-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)pentaneperoxoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials[][6].

Mechanism of Action

The mechanism of action of 5-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)pentaneperoxoic acid involves its interaction with specific molecular targets and pathways. The compound’s peroxoic acid group is highly reactive, allowing it to participate in redox reactions that can modulate biological processes. The dioxoisoindoline moiety may also interact with various enzymes and receptors, influencing cellular functions .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

179639-14-6

Molecular Formula

C13H13NO5

Molecular Weight

263.25 g/mol

IUPAC Name

5-(1,3-dioxoisoindol-2-yl)pentaneperoxoic acid

InChI

InChI=1S/C13H13NO5/c15-11(19-18)7-3-4-8-14-12(16)9-5-1-2-6-10(9)13(14)17/h1-2,5-6,18H,3-4,7-8H2

InChI Key

SVGUGZJLQICWLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCC(=O)OO

Origin of Product

United States

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